Trimethyl cyclohexane-1,2,4-tricarboxylate Trimethyl cyclohexane-1,2,4-tricarboxylate
Brand Name: Vulcanchem
CAS No.: 185855-30-5
VCID: VC7841433
InChI: InChI=1S/C12H18O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h7-9H,4-6H2,1-3H3
SMILES: COC(=O)C1CCC(C(C1)C(=O)OC)C(=O)OC
Molecular Formula: C12H18O6
Molecular Weight: 258.27 g/mol

Trimethyl cyclohexane-1,2,4-tricarboxylate

CAS No.: 185855-30-5

Cat. No.: VC7841433

Molecular Formula: C12H18O6

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl cyclohexane-1,2,4-tricarboxylate - 185855-30-5

Specification

CAS No. 185855-30-5
Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
IUPAC Name trimethyl cyclohexane-1,2,4-tricarboxylate
Standard InChI InChI=1S/C12H18O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h7-9H,4-6H2,1-3H3
Standard InChI Key DEIJHCATUHBNIH-UHFFFAOYSA-N
SMILES COC(=O)C1CCC(C(C1)C(=O)OC)C(=O)OC
Canonical SMILES COC(=O)C1CCC(C(C1)C(=O)OC)C(=O)OC

Introduction

Chemical Structure and Stereochemical Complexity

Molecular Architecture

The compound’s IUPAC name, trimethyl cyclohexane-1,2,4-tricarboxylate, reflects its core structure: a cyclohexane ring substituted with three methyl ester groups at non-adjacent positions. The spatial arrangement of these groups introduces stereochemical diversity, as the cyclohexane ring can adopt multiple chair conformations. PubChem data identifies three undefined stereocenters, indicating the presence of cis-trans isomerism . This structural flexibility impacts its physical behavior, such as solubility and melting point, though experimental data for these parameters remain limited in publicly available literature .

Isomerism and Conformational Dynamics

The coexistence of cis and trans isomers arises from the relative orientations of the carboxylate groups. For instance, the 1- and 2-position esters may adopt axial or equatorial positions depending on ring puckering, while the 4-position ester’s orientation is constrained by its non-adjacent placement. This isomerism complicates crystallization and may influence reactivity in synthetic pathways .

Physicochemical Properties

Computed Physicochemical Metrics

PubChem’s computational analyses provide key insights:

  • Hydrogen Bonding: With six hydrogen bond acceptors and no donors, the compound exhibits moderate polarity, favoring solubility in organic solvents like dichloromethane or ethyl acetate .

  • Rotatable Bonds: Six rotatable bonds (three ester methoxy groups and three cyclohexane carbons) grant conformational flexibility, potentially enhancing its compatibility with polymeric matrices .

  • Topological Polar Surface Area (TPSA): A TPSA of 78.9 Ų classifies it as moderately polar, aligning with esters of similar molecular weight .

Table 1: Key Computed Properties

PropertyValue
Molecular Weight258.27 g/mol
XLogP30.6
Hydrogen Bond Acceptors6
Rotatable Bonds6
TPSA78.9 Ų

Synthesis and Industrial Production

Methodological Considerations

Although synthesis protocols are not detailed in cited sources, the compound’s structure suggests plausible routes:

  • Esterification: Reacting cyclohexane-1,2,4-tricarboxylic acid with methanol under acidic catalysis.

  • Partial Hydrogenation: Reducing a fully aromatic precursor (e.g., trimethyl benzene-1,2,4-tricarboxylate) via catalytic hydrogenation.

Future Research Directions

  • Stereochemical Resolution: Developing chromatographic or crystallographic methods to isolate cis and trans isomers.

  • Application Trials: Testing its performance as a plasticizer in polyvinyl chloride (PVC) or polyurethane formulations.

  • Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicological profiles.

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